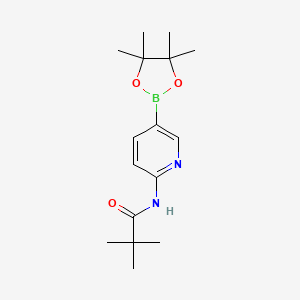N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
CAS No.: 1092119-20-4
Cat. No.: VC3298185
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1092119-20-4 |
|---|---|
| Molecular Formula | C16H25BN2O3 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
| Standard InChI | InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) |
| Standard InChI Key | VEJSJRSRWKQFCJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Composition
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide has the molecular formula C17H27BN2O3, with a calculated molecular weight of 318.22 g/mol . The compound features a pyridine core with three key substituents: a methyl group at the 5-position, a tetramethyl-dioxaborolane group at the 3-position, and a pivalamide functional group at the 2-position. The tetramethyl-dioxaborolane group (also known as a boronic acid pinacol ester) is a common protecting group for boronic acids that enhances stability while maintaining reactivity under specific conditions.
Physical and Chemical Characteristics
The compound is typically stored at room temperature, indicating relative stability under ambient conditions . Like many organoboron compounds, it likely demonstrates sensitivity to hydrolysis under basic conditions. The boronic ester functional group makes it particularly useful in cross-coupling reactions, especially Suzuki-Miyaura couplings, where it can serve as an effective coupling partner with various halides.
Key Properties at a Glance
Table 1: Physical and Chemical Properties of N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H27BN2O3 |
| Molecular Weight | 318.22 g/mol |
| CAS Number | 1310383-24-4 |
| Physical State | Solid (inferred) |
| Storage Conditions | Room temperature |
| Functional Groups | Pyridine, pivalamide, boronic acid pinacol ester |
| Product Family | Protein Degrader Building Blocks |
| Recommended Usage | Professional manufacturing, research laboratories, industrial or commercial applications |
Synthesis Methods and Reaction Pathways
Borylation Reactions in Pyridine Synthesis
For the critical borylation step, palladium-catalyzed borylation reactions are commonly employed. Based on synthetic approaches for related compounds, the borylation of halopyridines using bis(pinacolato)diboron in the presence of palladium catalysts represents a viable route. For similar compounds, reaction conditions involving potassium acetate, 1,1'-bis-(diphenylphosphino)ferrocene, and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in 1,4-dioxane at elevated temperatures (approximately 120°C) for extended periods have proven effective .
Proposed Synthetic Pathway
Based on established methodologies for related compounds, a potential synthetic route may involve:
-
Starting with an appropriately substituted halopyridine
-
Installation of the pivalamide group through amidation reactions
-
Palladium-catalyzed borylation to introduce the tetramethyl-dioxaborolane moiety
Table 2: Comparison of Potential Synthesis Approaches for Related Compounds
Biological Activity and Applications
Role in Protein Degradation Technologies
The classification of N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide as a Protein Degrader Building Block indicates its potential utility in targeted protein degradation approaches such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues . These approaches have revolutionized drug discovery by enabling the selective degradation of disease-causing proteins rather than merely inhibiting their function.
Structure-Activity Relationships
The compound's structural elements can be analyzed for their potential contributions to biological activity:
-
The pyridine ring provides a rigid scaffold and potential hydrogen bond acceptor sites
-
The pivalamide group may enhance binding interactions through hydrogen bonding
-
The boronic ester functionality offers a reactive site for potential transformations or interactions with biological targets
Research Applications and Current Studies
Synthetic Utility in Medicinal Chemistry
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide represents an important synthetic intermediate in medicinal chemistry. The boronic ester functionality enables various cross-coupling reactions, particularly Suzuki-Miyaura couplings, allowing for the construction of complex molecular architectures. This versatility makes it valuable in the synthesis of potential therapeutic agents, especially those targeting protein-protein interactions.
Comparative Analysis with Related Compounds
Table 3: Comparison of N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features | Potential Applications |
|---|---|---|---|---|
| N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide | C17H27BN2O3 | 318.22 | Methyl at position 5, borylation at position 3 | Protein degrader building block |
| N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide | C16H24BBrN2O3 | ~383 (calculated) | Contains bromine, different substitution pattern | Synthetic intermediate, potential acute toxicity |
| N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | C13H21BN2O2 | 248.13 | Contains amine instead of pivalamide | Different hydrogen bonding profile |
Future Perspectives and Research Directions
Emerging Trends in Organoboron Chemistry
The field of organoboron chemistry continues to evolve, with increasing interest in applications beyond traditional cross-coupling reactions. Future research may explore the potential of compounds like N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide in areas such as boron neutron capture therapy, fluorescent probes, or selective enzyme inhibitors. The compound's role in protein degradation technologies also positions it at the forefront of innovative therapeutic approaches.
Challenges and Opportunities
Despite the promising applications, several challenges remain in fully exploiting the potential of this compound. These include:
-
Optimizing synthesis routes for increased yield and scalability
-
Comprehensive toxicological assessment
-
Structure-activity relationship studies to enhance biological activity
-
Development of derivative compounds with improved pharmacokinetic properties
Integration into Drug Discovery Pipelines
As targeted protein degradation continues to gain traction in pharmaceutical research, compounds like N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide are likely to see increased integration into drug discovery pipelines. The compound's versatility as a building block positions it as a valuable resource for developing next-generation therapeutics targeting previously "undruggable" proteins or protein-protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume